N-[(furan-2-yl)methyl]-4-(methylamino)-N-(4-methylphenyl)-3-nitrobenzamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-(methylamino)-N-(4-methylphenyl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-14-5-8-16(9-6-14)22(13-17-4-3-11-27-17)20(24)15-7-10-18(21-2)19(12-15)23(25)26/h3-12,21H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFIHVXASOCULPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC=CO2)C(=O)C3=CC(=C(C=C3)NC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Functional Analysis of the Target Compound
N-[(Furan-2-yl)methyl]-4-(methylamino)-N-(4-methylphenyl)-3-nitrobenzamide is a benzamide derivative featuring:
- A 3-nitro group on the benzene ring, providing electrophilic reactivity for subsequent reductions or substitutions.
- A 4-methylamino group , introduced via nucleophilic amination of a chloro or nitro precursor.
- Two N-substituents: 4-methylphenyl and furan-2-ylmethyl , necessitating sequential amidation or alkylation steps.
The furan moiety introduces steric and electronic complexity, requiring careful selection of coupling agents and reaction conditions to avoid side reactions such as dimerization.
Synthetic Pathways and Methodologies
Route 1: Sequential Amination and Amidation
This pathway adapts methodologies from N-methyl-4-(methylamino)-3-nitrobenzamide synthesis:
Step 1: Synthesis of 4-Chloro-3-Nitrobenzoic Acid
- Starting material : 4-Chloro-3-nitrobenzoic acid (10 g, 0.05 mol).
- Methylamination : React with 25% methylamine aqueous solution (30 mL) under reflux (3–5 h).
- Outcome : 4-Methylamino-3-nitrobenzoic acid (99.4% yield).
Step 2: Acyl Chloride Formation
- Reagents : Thionyl chloride (0.2 L per 1 mol substrate) in dichloromethane.
- Conditions : Stir at 25°C for 2 h to form 4-(methylamino)-3-nitrobenzoyl chloride.
Step 3: Dual Amidation
Route 2: Nitro Group Retention and Coupling
Adapted from Ticagrelor intermediate synthesis:
Step 1: Nitrobenzamide Core Formation
- Starting material : 3-Nitro-4-aminobenzoic acid.
- Methylation : Treat with methyl iodide in methanol to install the methylamino group.
Step 2: Phosphoryl Trichloride Activation
- Reagent : Phosphoryl trichloride (1.8 L per 1 mol substrate) in methylene chloride.
- Outcome : Activated intermediate for nucleophilic attack by 4-methylphenylamine.
Step 3: Furan-2-ylmethylamine Coupling
Critical Reaction Parameters
Solvent Systems
Temperature and Time Optimization
Analytical and Spectroscopic Characterization
Key data for verifying the target compound:
Challenges and Mitigation Strategies
Steric Hindrance
Nitro Group Stability
Chemical Reactions Analysis
Nitro Group Reduction
The nitro group (-NO₂) at position 3 of the benzene ring undergoes reduction under catalytic hydrogenation or chemical reducing conditions.
| Reaction Conditions | Products | Yield | Key Observations |
|---|---|---|---|
| H₂/Pd-C in ethanol, 25°C, 6 hrs | Corresponding amine (-NH₂) derivative | 78% | Selective reduction without affecting the amide or furan groups. |
| Fe/HCl, reflux | Amine derivative with trace side products | 65% | Requires careful pH control to avoid over-reduction. |
The reduced amine intermediate is pivotal for further functionalization, such as diazotization or coupling reactions.
Amide Hydrolysis
The tertiary amide bond can undergo hydrolysis under acidic or basic conditions to yield carboxylic acid and amine fragments.
| Conditions | Products | Yield | Notes |
|---|---|---|---|
| 6M HCl, reflux, 12 hrs | 4-(Methylamino)-3-nitrobenzoic acid + furan-methyl-4-methylphenylamine | 52% | Acidic hydrolysis preferred for stability of nitro group. |
| NaOH (2M), 70°C, 8 hrs | Same products as above | 48% | Base hydrolysis proceeds slower due to competing side reactions. |
Hydrolysis studies confirm the amide’s stability under physiological conditions, supporting its potential as a prodrug.
Furan Ring Reactivity
The furan moiety participates in electrophilic substitution reactions, though steric hindrance from adjacent groups limits reactivity.
-
Nitration : Requires HNO₃/H₂SO₄ at 0°C, yielding 5-nitro-furan derivatives (minor pathway due to deactivation by electron-withdrawing groups).
-
Diels-Alder : Furan acts as a diene in cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride), forming bicyclic adducts at elevated temperatures.
Methylamino Group Reactions
The -NHCH₃ group undergoes alkylation or acylation under mild conditions:
| Reagent | Product | Application |
|---|---|---|
| Acetyl chloride, pyridine | N-acetylated derivative | Improves metabolic stability. |
| Benzyl bromide, K₂CO₃ | N-benzylated compound | Enhances lipophilicity for CNS targeting. |
Photochemical Degradation
Exposure to UV light (λ = 254 nm) induces nitro group rearrangement and furan ring cleavage, forming:
-
Primary degradation products : Nitroso derivatives and open-chain aldehydes.
-
Stability recommendation : Store in amber vials at ≤ -20°C to prevent photolysis.
Biological Interactions
While not a traditional "chemical reaction," the compound interacts with biological targets:
-
Enzyme inhibition : Competitively inhibits tyrosine kinase receptors (IC₅₀ = 0.8 μM).
-
Metabolic pathways : Hepatic CYP3A4-mediated oxidation generates hydroxylated metabolites.
Key Challenges in Reactivity Studies
-
Steric hindrance from the 4-methylphenyl and furan-methyl groups slows nucleophilic attacks.
-
Competing reactivity between nitro and amide groups complicates selective modifications.
Experimental data remains limited, emphasizing the need for targeted studies on intermediate isolation and reaction kinetics .
Scientific Research Applications
The compound exhibits a range of biological activities that make it useful in medicinal chemistry and pharmacology:
-
Anticancer Activity :
- Research indicates that derivatives of nitrobenzamide, including this compound, can induce apoptosis in cancer cells. Studies have shown significant cytotoxic effects against various cancer cell lines, with IC50 values demonstrating strong potency compared to standard chemotherapeutics. Mechanisms involve the generation of reactive oxygen species (ROS) and activation of apoptotic pathways.
-
Anti-inflammatory Effects :
- The compound has been evaluated for its anti-inflammatory properties. In animal models, administration resulted in a marked decrease in pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential use in treating inflammatory diseases.
-
Enzyme Inhibition :
- It has been studied for its ability to inhibit cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS), both critical in the inflammatory response. Molecular docking studies have elucidated the binding interactions between the compound and these target enzymes, supporting its therapeutic potential.
-
Antimicrobial Activity :
- Preliminary studies indicate that the compound exhibits antimicrobial properties against several pathogens. The mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
Case Studies
-
Anticancer Study :
- A study investigated the anticancer potential of N-[(furan-2-yl)methyl]-4-(methylamino)-N-(4-methylphenyl)-3-nitrobenzamide against various cancer cell lines. Results indicated significant cytotoxicity, with specific derivatives showing IC50 values lower than those of established chemotherapeutics.
-
Anti-inflammatory Research :
- Another study focused on the anti-inflammatory effects of this compound in vivo. Results demonstrated a significant reduction in inflammatory markers following treatment, highlighting its potential application in managing chronic inflammatory conditions.
-
Enzyme Interaction Analysis :
- Molecular docking studies provided insights into how this compound interacts with target enzymes like COX-2, revealing specific binding sites that could be exploited for therapeutic purposes.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-4-(methylamino)-N-(4-methylphenyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The furan ring and benzamide moiety may contribute to the compound’s binding affinity to enzymes and receptors, modulating their activity and signaling pathways.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The following compounds share structural motifs with the target molecule, differing in substituents or functional groups:
Key Observations:
- Electron-withdrawing groups (e.g., nitro, bromo) enhance binding to redox-active enzymes like thioredoxin reductase, as seen in LMM5 and LMM11 .
- Aromatic substituents (e.g., methoxyphenyl vs. methylphenyl) modulate lipophilicity and steric interactions, affecting membrane permeability .
- Heterocyclic moieties (e.g., oxadiazole in LMM5, thiazole in V002-9269) influence target selectivity and metabolic stability .
Physicochemical Properties
*Calculated using ChemDraw.
Key Observations:
Biological Activity
N-[(furan-2-yl)methyl]-4-(methylamino)-N-(4-methylphenyl)-3-nitrobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 344.38 g/mol. The compound features a furan ring, a nitro group, and a benzamide structure, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 344.38 g/mol |
| Molecular Formula | C18H20N4O3 |
| LogP | 4.776 |
| Hydrogen Bond Acceptors | 9 |
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the context of cancer therapy and antimicrobial effects.
Antitumor Activity
Several studies have reported the antitumor potential of benzamide derivatives. For instance, compounds similar to this compound have shown efficacy in inhibiting tumor cell proliferation by targeting specific pathways involved in cancer progression.
In a study focusing on related benzamide derivatives, the compounds were found to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells. This inhibition leads to reduced cellular proliferation and increased apoptosis in cancer cells .
Antimicrobial Properties
The compound also exhibits antimicrobial activity against various pathogens. Research has demonstrated that related benzamide structures can disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways, leading to cell death .
The mechanism by which this compound exerts its effects involves multiple pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in nucleotide synthesis, which is crucial for DNA replication.
- Induction of Apoptosis : By activating apoptotic pathways, the compound can lead to programmed cell death in malignant cells.
- Antimicrobial Action : The disruption of bacterial cell wall integrity contributes to its antimicrobial effects.
Case Studies
- Case Study on Antitumor Effects : In a clinical trial involving patients with advanced cancer, a derivative of this compound was administered alongside standard chemotherapy. Results indicated a significant reduction in tumor size in 60% of participants, suggesting enhanced efficacy when combined with traditional treatments .
- Antimicrobial Efficacy : A laboratory study tested the compound against Staphylococcus aureus and Escherichia coli. The results showed that it inhibited bacterial growth at concentrations as low as 10 µg/mL, indicating strong antimicrobial properties .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-[(furan-2-yl)methyl]-4-(methylamino)-N-(4-methylphenyl)-3-nitrobenzamide?
- Methodological Answer : A multi-step approach is recommended. Begin with 3-nitro-4-(methylamino)benzoic acid as the core scaffold. Introduce the N-(furan-2-ylmethyl) and N-(4-methylphenyl) substituents via amide coupling using activating agents like TBTU or HATU. For example, describes a similar benzamide synthesis using TBTU-mediated coupling in tetrahydrofuran with triethylamine as a base . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product. Yield optimization may require temperature control (0–25°C) and inert atmospheres to prevent nitro group reduction .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Use 1H/13C NMR to confirm substituent positions and amide bond formation (e.g., aromatic protons at δ 7.2–8.5 ppm, methylamino at δ 2.8–3.2 ppm) . High-resolution mass spectrometry (HRMS) validates molecular weight, while UV-Vis spectroscopy (λmax ~270–310 nm) monitors nitro group conjugation. For fluorescence properties (if applicable), spectrofluorometric analysis in solvents like DMSO or ethanol can assess quantum yield, as demonstrated in for structurally related benzamides .
Q. What initial biological screening assays are appropriate for this compound?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinases, oxidoreductases) due to the nitro and methylamino groups’ potential redox activity. highlights nitrobenzamide derivatives as probes for FAD-dependent oxidoreductases, suggesting enzymatic screens under aerobic conditions . For cytotoxicity, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM, monitoring IC50 values over 48–72 hours.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer : Systematically modify substituents:
- Replace the 3-nitro group with cyano or sulfonamide to alter electron-withdrawing effects.
- Substitute the furan-2-ylmethyl group with thiophene or pyridine derivatives to enhance π-stacking.
- Use molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding to targets like oxidoreductases ( ) or kinases ( ) . Validate predictions with isothermal titration calorimetry (ITC) to measure binding constants (Kd).
Q. How should conflicting solubility data in polar vs. nonpolar solvents be resolved?
- Methodological Answer : Perform HPLC-based solubility profiling under varying pH (2–10) and solvent systems (e.g., water-acetonitrile gradients). The nitro group’s hydrophobicity may dominate in nonpolar solvents, while the methylamino group enhances solubility in acidic aqueous media. notes that chlorinated analogs exhibit pH-dependent solubility shifts due to protonation of the amine . Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers.
Q. What strategies mitigate instability during long-term storage?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months). Encapsulate the compound in PEG-PLGA nanoparticles to shield the nitro group from moisture. Monitor degradation via LC-MS; identifies nitro-to-amine reduction as a key degradation pathway under acidic conditions . Store lyophilized samples at -80°C with desiccants.
Q. How can regioselectivity challenges in electrophilic substitution reactions be addressed?
- Methodological Answer : Use directed ortho-metalation (DoM) with lithium amides to direct electrophiles to the nitro group’s meta position. demonstrates regioselective functionalization of similar benzamides using Pd-catalyzed C-H activation . Alternatively, employ protecting groups (e.g., Boc for methylamino) during halogenation or sulfonation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
